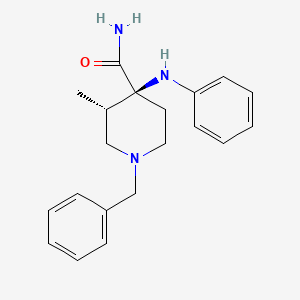
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide (cis-MPPPC) is an organic compound with a wide range of applications in scientific research, including biochemical and physiological studies. Cis-MPPPC is a synthetic compound that is structurally related to the natural amino acid, phenylalanine. It is a colorless, water-soluble, crystalline solid that is stable at room temperature. Cis-MPPPC is used in a variety of biochemical and physiological studies due to its ability to interact with various biological molecules, including enzymes, hormones, and receptors.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide involves the reaction of 3-methyl-4-piperidone with phenylmagnesium bromide, followed by reaction with benzyl chloroformate and then with phenylamine. The resulting product is then reacted with cis-4-aminocyclohexanol and finally with acetic anhydride to yield the target compound.
Starting Materials
3-methyl-4-piperidone, phenylmagnesium bromide, benzyl chloroformate, phenylamine, cis-4-aminocyclohexanol, acetic anhydride
Reaction
Step 1: Reaction of 3-methyl-4-piperidone with phenylmagnesium bromide to yield the corresponding alcohol intermediate, Step 2: Reaction of the alcohol intermediate with benzyl chloroformate to form the corresponding carbamate intermediate, Step 3: Reaction of the carbamate intermediate with phenylamine to yield the corresponding amide intermediate, Step 4: Reaction of the amide intermediate with cis-4-aminocyclohexanol to form the corresponding cyclic intermediate, Step 5: Reaction of the cyclic intermediate with acetic anhydride to yield the target compound, cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide
Mecanismo De Acción
Cis-MPPPC is known to interact with various biological molecules, including enzymes, hormones, and receptors. It is believed to interact with these molecules through a combination of hydrogen bonding and hydrophobic interactions. In particular, it is thought to interact with enzymes through hydrogen bonding with the enzyme’s active site. Additionally, cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide is believed to interact with hormones and receptors through hydrophobic interactions.
Efectos Bioquímicos Y Fisiológicos
Cis-MPPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme, acetylcholinesterase, which is involved in the breakdown of the neurotransmitter, acetylcholine. Additionally, cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide has been shown to inhibit the enzyme, phosphodiesterase, which is involved in the breakdown of the neurotransmitter, dopamine. It has also been shown to inhibit the enzyme, monoamine oxidase, which is involved in the breakdown of the neurotransmitters, serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide in laboratory experiments has several advantages. It is a stable compound that is easy to synthesize and store. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, the use of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide in laboratory experiments also has some limitations. For example, it has been shown to cause some degree of toxicity in certain cell types, making it unsuitable for use in certain experiments. Additionally, its effects on certain enzymes and receptors can vary depending on the concentration of the compound, making it difficult to accurately predict its effects in certain experiments.
Direcciones Futuras
The use of cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide in scientific research is still in its early stages, and there are a number of potential future directions for its use. For example, further research could be conducted to determine its effects on other enzymes and receptors. Additionally, further research could be conducted to determine its potential therapeutic applications, such as in the treatment of neurological disorders. Additionally, further research could be conducted to determine its potential uses in drug delivery systems, such as nanoparticles or liposomes. Finally, further research could be conducted to determine its potential uses in the development of biosensors or diagnostic tools.
Aplicaciones Científicas De Investigación
Cis-MPPPC is widely used in scientific research, including biochemical and physiological studies. It is used to study the structure and function of enzymes, hormones, and receptors. It is also used to study the effect of drugs on various biological systems. Additionally, cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide is used in the study of membrane proteins, protein-protein interactions, and signal transduction pathways.
Propiedades
IUPAC Name |
(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-14-23(15-17-8-4-2-5-9-17)13-12-20(16,19(21)24)22-18-10-6-3-7-11-18/h2-11,16,22H,12-15H2,1H3,(H2,21,24)/t16-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPSRBTJUOSCP-JXFKEZNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@]1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


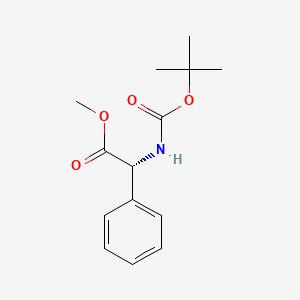
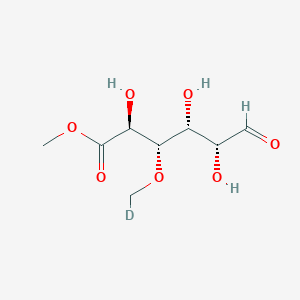
![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)
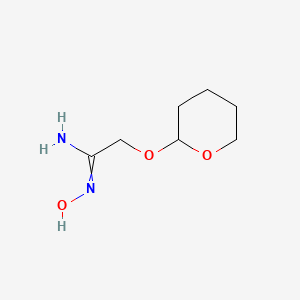
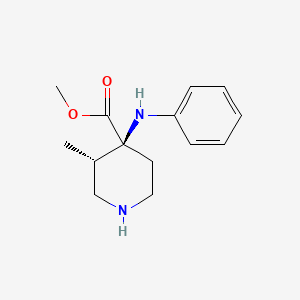
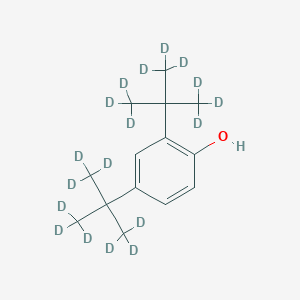
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)
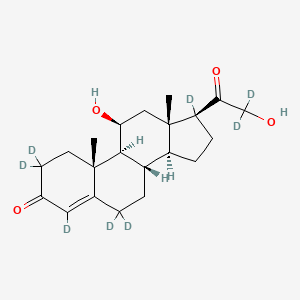
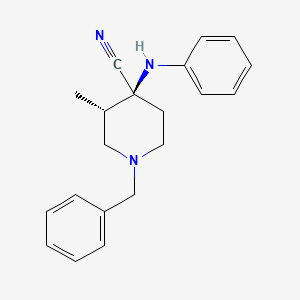
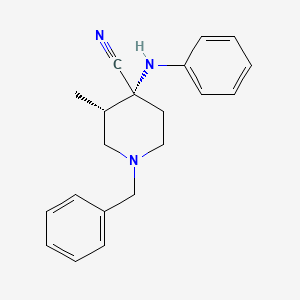
![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)